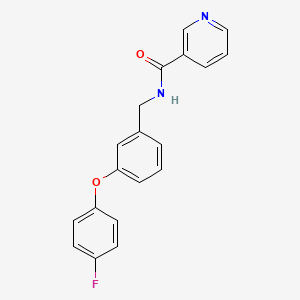

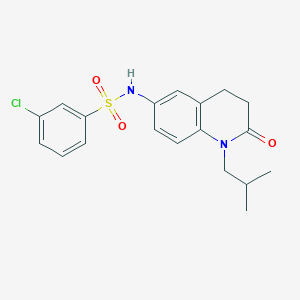

N-(3-(4-fluorophenoxy)benzyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

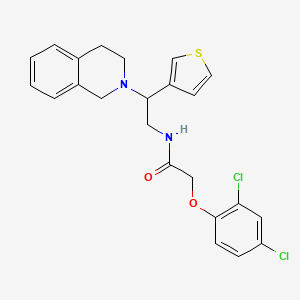

“N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is a chemical compound . It’s a derivative of nicotinamide, which is an amide form of niacin or vitamin B3 . It’s important to note that the specific compound “N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is not directly mentioned in the sources, but its related compounds have been studied extensively .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

N-(3-(4-fluorophenoxy)benzyl)nicotinamide derivatives, such as YM-244769, have been explored for their neuroprotective properties, particularly as Na+/Ca2+ exchange (NCX) inhibitors. YM-244769 preferentially inhibits NCX3, demonstrating a potent protective effect against hypoxia/reoxygenation-induced neuronal damage. This suggests its therapeutic potential for neurodegenerative diseases and conditions involving neuronal cell damage (Iwamoto & Kita, 2006).

Antifungal Activity

Research into 2‐aminonicotinamide derivatives has shown significant in vitro antifungal activity against various strains of Candida and Cryptococcus neoformans. These compounds, including those with the 3-fluorophenoxy moiety, inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, presenting a novel approach to antifungal therapy (Ni et al., 2017).

Radiopharmaceutical Synthesis

The synthesis of no-carrier-added 4-[18F]fluorophenol from precursors such as 4-benzyloxyphenyl-(2-thienyl)iodonium bromide has been described, highlighting the utility of fluorophenoxy derivatives in creating complex radiopharmaceuticals for diagnostic imaging (Ross, Ermert, & Coenen, 2011).

Cancer Research and Treatment

Nicotinamide derivatives have been evaluated for their anticancer properties, including the inhibition of tubulin polymerization and anticancer activity against a panel of human cancer cell lines. These findings suggest the potential of these compounds in cancer treatment by inducing cell cycle arrest and apoptosis (Kamal et al., 2014).

Enzymatic Inhibition and Disease Treatment

Investigations into the inhibition of Nicotinamide N-Methyltransferase (NNMT) by small molecule inhibitors have uncovered a range of activities, offering insights into the management of metabolic and chronic diseases associated with abnormal NNMT activity. The development of NNMT inhibitors could lead to new treatments for these conditions (Neelakantan et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “2-(4-Fluorophenoxy)benzyl alcohol”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Propiedades

IUPAC Name |

N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEQBKYFGYKIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-fluorophenoxy)benzyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802373.png)

![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)

![(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2802392.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)